N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide is a compound that features a unique combination of oxolane and thiophene rings. These structural elements are known for their significant roles in medicinal chemistry and material science. The presence of the thiophene ring, in particular, is associated with various biological activities, making this compound a subject of interest for researchers.
Preparation Methods
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide typically involves the condensation of oxolane and thiophene derivatives under specific reaction conditions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial production methods often utilize these reactions on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide can be compared with other thiophene-containing compounds, such as:
Tipepidine: Used as an antitussive agent.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Tioconazole: An antifungal agent.
What sets this compound apart is its unique combination of oxolane and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15(12-5-8-19-10-12)16-14(13-2-1-9-20-13)11-3-6-18-7-4-11/h1-2,9,11-12,14H,3-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNUUVSLGBJOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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